6-Bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16BrNO3 and a molecular weight of 386.24 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions .
The reaction conditions often include the use of solvents like methanol and the addition of concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to other substituents, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different groups at the bromine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate and nitric acid are commonly used oxidizing agents.
Reduction: Palladium catalysts and hydrogen gas are often employed for reduction reactions.
Substitution: Sodium azide and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties .
Scientific Research Applications
6-Bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
- 6-Bromo-2-phenylquinoline-4-carboxylic acid
- 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid
Uniqueness
6-Bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific propoxyphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H16BrNO3 |
---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
6-bromo-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H16BrNO3/c1-2-9-24-14-6-3-12(4-7-14)18-11-16(19(22)23)15-10-13(20)5-8-17(15)21-18/h3-8,10-11H,2,9H2,1H3,(H,22,23) |
InChI Key |
JKYDOMJDYPIFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Origin of Product |
United States |
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